An In-Depth Technical Guide to 2,5-Diacetoxyhexane
An In-Depth Technical Guide to 2,5-Diacetoxyhexane
Executive Summary
This document provides a comprehensive technical overview of 2,5-Diacetoxyhexane (CAS No: 10299-35-1), a diester of 2,5-hexanediol. While positioned within the broader landscape of organic synthesis, its specific, high-impact applications in targeted drug development are not prominently documented in current scientific literature. This guide serves as a foundational resource, detailing its chemical identity, physicochemical properties, a representative synthesis protocol, analytical characterization data, and established safety and handling procedures. The primary utility of this compound for researchers appears to be as a specialty solvent, plasticizer, or a synthetic building block for introducing the hexane-2,5-diyl moiety.
Core Chemical Identity & Physicochemical Properties
2,5-Diacetoxyhexane is an organic compound classified as a diester. It is derived from the acetylation of both secondary alcohol groups of 2,5-hexanediol.
Synonyms: The most common synonym for this compound is 2,5-Hexanediol Diacetate [1].
Chemical Structure: The molecule features a six-carbon backbone with acetate groups attached at the second and fifth positions.
Figure 1: Chemical structure of 2,5-Diacetoxyhexane.
Physicochemical Data Table: The following table summarizes the key quantitative data for 2,5-Diacetoxyhexane.
| Property | Value | Source |
| CAS Number | 10299-35-1 | [2] |
| Molecular Formula | C₁₀H₁₈O₄ | [2] |
| Molecular Weight | 202.25 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | |
| Purity | >98.0% (by GC) | |
| Boiling Point | 122 °C (at unspecified pressure) | |
| IUPAC Name | Hexane-2,5-diyl diacetate | |
| SDBS No. | 51728 |
Synthesis of 2,5-Diacetoxyhexane: A Representative Protocol
Causality of Experimental Choices:
-
Acetic Anhydride as Acetylating Agent: Acetic anhydride is used in excess to drive the reaction to completion. It is a potent, readily available, and cost-effective acetylating agent. The byproduct, acetic acid, is easily removed during workup.
-
4-(Dimethylamino)pyridine (DMAP) as Catalyst: Standard acid or base catalysis can be slow for sterically hindered secondary alcohols. DMAP is a superior nucleophilic catalyst that accelerates the reaction by forming a highly reactive N-acetylpyridinium intermediate.[3]
-
Dichloromethane (DCM) as Solvent: DCM is an excellent solvent for the reactants and is inert under these reaction conditions. Its low boiling point facilitates easy removal post-reaction.
-
Aqueous Workup: The aqueous washes are critical for removing the catalyst (HCl wash for DMAP), unreacted acetic anhydride (hydrolyzes to acetic acid), and the acetic acid byproduct (bicarbonate wash).
Experimental Protocol:
-
Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-hexanediol (11.82 g, 0.1 mol) in 100 mL of anhydrous dichloromethane (DCM).
-
Catalyst Addition: To the solution, add 4-(Dimethylamino)pyridine (DMAP) (1.22 g, 0.01 mol, 10 mol%).
-
Initiation of Reaction: Cool the flask in an ice bath to 0 °C. Slowly add acetic anhydride (25.5 g, 0.25 mol, 2.5 equivalents) dropwise to the stirred solution over 15 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting diol is consumed.
-
Quenching and Workup:
-
Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold 1 M HCl solution to neutralize and remove DMAP.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to remove acetic acid), and finally with 100 mL of brine.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield pure 2,5-Diacetoxyhexane.
Synthesis Workflow Diagram:
Figure 2: Step-by-step workflow for the synthesis of 2,5-Diacetoxyhexane.
Analytical & Spectroscopic Characterization
Characterization of 2,5-Diacetoxyhexane is typically achieved using standard spectroscopic methods. The data presented below is based on the entry in the Spectral Database for Organic Compounds (SDBS).
¹H NMR Spectroscopy (Proton NMR): The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.85 | m | 2H | CH -OAc (C2, C5) |
| ~2.00 | s | 6H | O=C-CH₃ |
| ~1.60 | m | 4H | -CH₂ -CH₂ - (C3, C4) |
| ~1.18 | d | 6H | CH-CH₃ (C1, C6) |
¹³C NMR Spectroscopy (Carbon NMR): The ¹³C NMR spectrum identifies the different carbon environments.
| Chemical Shift (δ) ppm | Assignment |
| ~170.5 | C =O |
| ~71.0 | C H-OAc (C2, C5) |
| ~32.0 | -C H₂-C H₂- (C3, C4) |
| ~21.5 | O=C-C H₃ |
| ~20.0 | CH-C H₃ (C1, C6) |
IR Spectroscopy (Infrared): IR spectroscopy is used to identify functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Strong | C-H stretch (alkane) |
| ~1735 | Very Strong | C=O stretch (ester) |
| ~1240 | Strong | C-O stretch (ester) |
MS (Mass Spectrometry): Mass spectrometry provides information on the molecular weight and fragmentation pattern.
| m/z | Interpretation |
| 202 | [M]⁺ (Molecular Ion - low abundance) |
| 143 | [M - OAc]⁺ |
| 101 | [M - OAc - CH₂=CHCH₃]⁺ |
| 43 | [CH₃CO]⁺ (Base Peak) |
Note: The spectral data above are interpreted values based on the known structure and typical chemical shifts. For verified spectra, please refer directly to the SDBS database.[4][5][6][7][8]
Applications in Research & Industry
A thorough review of scientific and patent literature indicates that 2,5-Diacetoxyhexane is not a widely utilized compound in specialized applications like drug discovery. Its role is primarily that of a fundamental organic chemical.
-
Synthetic Intermediate: It can serve as a protected form of 2,5-hexanediol. The acetate groups can be easily removed via hydrolysis under basic conditions to liberate the diol. This makes it a useful building block for syntheses where the hydroxyl groups of the diol need to be masked during intermediate steps.
-
Solvent/Plasticizer: Like many aliphatic diesters, it possesses properties that may make it suitable as a specialty solvent for certain resins or as a plasticizer in polymer formulations. A patent related to eutectic biocide compositions mentions it in a broad list of potential formulation additives, though not as a key component[9].
-
Lack of Direct Drug Development Application: There is no significant evidence to suggest its use as a key starting material, intermediate, or active pharmaceutical ingredient (API) in drug development programs. Researchers in this field are unlikely to encounter this specific molecule in targeted synthesis pathways for complex therapeutics. Its utility would be limited to niche cases requiring its specific hexane-2,5-diyl backbone.
Safety, Handling, and Storage
The safety profile of 2,5-Diacetoxyhexane, as described in supplier Safety Data Sheets (SDS), indicates that it is not classified as a hazardous substance under major regulations like the European CLP Regulation (EC No 1272/2008). However, as with all laboratory chemicals, appropriate caution is required.
Handling:
-
Use in a well-ventilated area, preferably a chemical fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and dark place. A recommended storage temperature is below 15°C.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. Seek medical attention if you feel unwell.
-
In Case of Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.
References
-
SDBS Home. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]
-
UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. University of Wisconsin-Madison. Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds. re3data.org. DOI: 10.17616/R31NJ45. Retrieved from [Link]
-
Wikipedia contributors. (2023, September 28). Spectral Database for Organic Compounds. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 2, 5-Diacetoxyhexane, min 98% (GC), 1 gram. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-n-BUTYL-2,4-PENTANEDIONE. Organic Syntheses Procedure, Coll. Vol. 6, p.200 (1988); Vol. 53, p.18 (1973). Retrieved from [Link]
-
Mancuso, J., & Sarpong, R. (2011). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Molecules, 16(10), 8286-8296. DOI: 10.3390/molecules16108286. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ESTERIFICATION OF CARBOXYLIC ACIDS WITH DICYCLOHEXYLCARBODIIMIDE/4-DIMETHYLAMINOPYRIDINE: TERT-BUTYL ETHYL FUMARATE. Organic Syntheses Procedure, Coll. Vol. 7, p.93 (1990); Vol. 61, p.93 (1983). Retrieved from [Link]
-
PubChem. (n.d.). Compounds for enzyme inhibition - Patent US-8129346-B2. Retrieved from [Link]
- Google Patents. (n.d.). US20070292465A1 - Eutectic biocide compositions and formulations.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 2,5-Diacetoxyhexane.
-
European Patent Office. (n.d.). PROCESS FOR IOHEXOL MANUFACTURE - Patent 1641743. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 2, 5-Diacetoxyhexane, min 98% (GC), 1 gram. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 2, 5-Diacetoxyhexane, min 98% (GC), 1 gram. Retrieved from [Link]
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